molecular formula C21H31N7O B1671856 Cyc065 CAS No. 1070790-89-4

Cyc065

カタログ番号 B1671856
CAS番号: 1070790-89-4
分子量: 397.5 g/mol
InChIキー: DLPIYBKBHMZCJI-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyc065, also known as Fadraciclib, is a second-generation aminopurine CDK2/9 inhibitor . It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib .


Synthesis Analysis

Fadraciclib (Cyc065) is a CDK inhibitor and clinical candidate designed by further optimization from the aminopurine scaffold of seliciclib .


Molecular Structure Analysis

The chemical structure of Fadraciclib (Cyc065) was disclosed for the first time in a study . It was designed by further optimization from the aminopurine scaffold of seliciclib .


Chemical Reactions Analysis

The mechanism of action of Fadraciclib is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .

科学的研究の応用

CYC065 as a CDK Inhibitor in Cancer Treatment

CYC065 is recognized as a novel, second-generation aminopurine inhibitor, highly selective for CDK2, CDK5, and CDK9, distinguishing itself from other CDKs and non-CDK enzymes. Its effectiveness in treating acute myeloid leukemia (AML) and mixed lineage leukemia (MLL) is noteworthy, especially due to its potential in targeting cyclin E-overexpressing tumors, including trastuzumab-resistant Her2+ breast cancer models (Saladino et al., 2015). CYC065 has demonstrated therapeutic potential for AML and MLL leukemia, with MLL status and Bcl-2 family protein levels potentially serving as patient stratification markers (Saladino et al., 2015).

Role in Chronic Lymphocytic Leukemia

CYC065 has shown promise in chronic lymphocytic leukemia (CLL) treatment. It inhibits Cdk2 and Cdk9, leading to reduced phosphorylation of RNA polymerase II and depletion of Mcl-1, a key anti-apoptotic protein. This inhibition induces apoptosis in CLL cells. It has demonstrated effectiveness in vitro and synergy with venetoclax, a Bcl-2 inhibitor, providing a rationale for clinical combination in CLL treatment (Chen et al., 2018).

Implications for Basal-like Triple-Negative Breast Cancer

CYC065 has been identified as a promising anti-cancer agent in basal-like triple-negative breast cancer (TNBC), showing synergistic effects with DNA damaging agents. Its mechanism of action includes inhibition of RNA-Pol II phosphorylation, down-regulation of Mcl-1, and induction of apoptosis in breast cancer cells (Blake et al., 2016).

Application in Neuroblastoma

CYC065, also known as fadraciclib, selectively targets MYCN-amplified neuroblastoma through multiple mechanisms, including binding to the MYCN-amplicon superenhancer andinhibiting CDK9, resulting in selective loss of nascent MYCN transcription. This leads to growth arrest and sensitizes cells for apoptosis following CDK2 inhibition. This suggests a significant therapeutic potential for CDK9/2 inhibition in the treatment of MYCN-amplified neuroblastoma (Poon et al., 2020).

Effectiveness Against Aneuploid Cancers

CYC065 has been shown to cause anaphase catastrophe and repress proliferation, tumorigenesis, and metastasis in aneuploid cancers, including lymphoma, lung, colon, and pancreatic cancers. This occurs through CDK2 antagonism, which inhibits the clustering of excessive centrosomes at mitosis, leading to multipolar cell division and apoptotic death. The research indicates that anaphase catastrophe is a broadly active antineoplastic mechanism, with CYC065 affecting focal adhesion kinase and Src phosphorylation that regulate metastasis (Kawakami et al., 2020).

Synergistic Effects with Other Cancer Therapies

Studies have indicated that CYC065 can have synergistic effects when combined with other cancer therapies. For instance, combining CYC065 with venetoclax or standard chemotherapies has shown a novel therapeutic approach for Acute Myeloid Leukaemia (AML). This synergy was evident in both AML cell lines and primary human AML cells, highlighting the potential of CYC065 in combination with venetoclax or standard chemotherapy agents for the treatment of AML (Chantkran et al., 2019).

将来の方向性

Fadraciclib is currently in Phase 1 clinical studies in patients with advanced solid tumors (NCT02552953) and also in combination with venetoclax in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) (NCT03739554) and relapsed refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) (NCT04017546) . The future directions of Cyc065 will likely be determined by the results of these ongoing clinical trials.

特性

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadraciclib

CAS RN

1070790-89-4
Record name CYC-065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-065
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FADRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyc065
Reactant of Route 2
Reactant of Route 2
Cyc065
Reactant of Route 3
Reactant of Route 3
Cyc065
Reactant of Route 4
Reactant of Route 4
Cyc065
Reactant of Route 5
Reactant of Route 5
Cyc065
Reactant of Route 6
Reactant of Route 6
Cyc065

Citations

For This Compound
319
Citations
S Frame, C Saladino, C MacKay, B Atrash… - Plos one, 2020 - journals.plos.org
Cyclin-dependent kinases (CDKs) contribute to the cancer hallmarks of uncontrolled proliferation and increased survival. As a result, over the last two decades substantial efforts have …
Number of citations: 48 journals.plos.org
KT Do, N Chau, A Wolanski, B Beardslee, F Hassinger… - Cancer Research, 2018 - AACR
Background: CYC065 is a potent and selective inhibitor of CDK2 and CDK9. CDK2 drives cell cycle transition and activates major DNA double‐strand break repair pathways; CDK9 …
Number of citations: 11 aacrjournals.org
SM Frame, E Pohler, C MacKay, D Zheleva, D Blake - Cancer Research, 2016 - AACR
… Methods: Single agent activity of CYC065 was explored using short pulse treatments (6-8 h) … treatment with CYC065. Cell fate was examined by flow cytometry. CYC065 was combined …
Number of citations: 2 aacrjournals.org
W Chantkran, YC Hsieh, D Zheleva, S Frame… - Cell death …, 2021 - nature.com
Over the last 50 years, there has been a steady improvement in the treatment outcome of acute myeloid leukemia (AML). However, median survival in the elderly is still poor due to …
Number of citations: 10 www.nature.com
M Kawakami, LM Mustachio, Y Chen, Z Chen… - Molecular cancer …, 2021 - AACR
… were each repressed by CYC065 treatment. Intriguingly, CYC065 treatment decreased lung cancer metastases in in vivo murine models. CYC065 treatment also significantly reduced …
Number of citations: 7 aacrjournals.org
S Piha-Paul, DY Oh, E Garralda, M Vieito… - European Journal of …, 2022 - ejcancer.com
… Results: CYC065-101 study started enrolling subjects in July 2021 and is ongoing at City of … Conclusion: Based on data from the CYC065-101 study, fadraciclib appears to be well …
Number of citations: 4 www.ejcancer.com
S Pozzi, D Cirstea, L Santo, DM Nabikejje, K Patel… - 2010 - ashpublications.org
… CYC065 in in vitro experiments in MM. Our preliminary data in 7 MM cell lines showed cytotoxicity of CYC065, … assay confirmed the antiproliferative effects of CYC065 in MM, and its …
Number of citations: 2 ashpublications.org
GM Borthakur, TM Kadia, H Al Azzawi, D Zheleva… - Blood, 2019 - Elsevier
… a combination of CYC065 with venetoclax in relapsed/refractory AML and MDS. CYC065 will be … Plasma levels of CYC065 and its metabolites as well as venetoclax will be determined. …
Number of citations: 4 www.sciencedirect.com
KT Do, K Frej, K Bhushan… - European Journal of …, 2020 - ejcancer.com
Background: Fadraciclib (CYC065) is a potent and selective inhibitor of CDK2 and CDK9. CDK2 drives cell cycle transitions and CDK9 regulates transcription of genes through …
Number of citations: 3 www.ejcancer.com
W Chantkran, D Zheleva, S Frame, YC Hsieh… - Blood, 2019 - Elsevier
… following treatment with CYC065. The aims of … CYC065 in vitro; ii) to assess the effects of CYC065 on growth and survival of AML cells; and iii) to assess a synergistic effect of CYC065 …
Number of citations: 3 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。